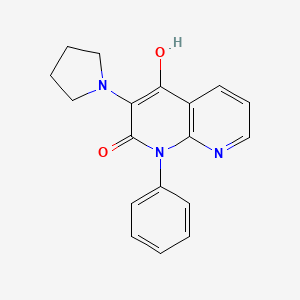
Pirodomast
Cat. No. B564295
Key on ui cas rn:
108310-20-9
M. Wt: 307.3 g/mol
InChI Key: XYPLAQBAOLXYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04897487
Procedure details


To a solution of 1.5 g (6.5 mM) 2-anilinonicotinic acid, methylester, in dry xylenes at room temperature is added 0.69 g (14.54 M) of sodium hydride (NaH) (50 percent (%) oil emulsion) followed by addition of a small amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature ranging between 85-95 degrees Centigrade (°C.) and 1.05 milliliters (mL) (6.5 mM) of ethyl-1-pyrrolidineacetate in xylene is slowly added over a period of 10 minutes. The reaction mixture is heated for 1 to 3 hours prior to the addition of aliquots of 0.32 g NaH followed by 1.05 mL of ethyl-1-pyrrolidineacetate as described above (total 3 aliquots). Following addition of the aliquots, the reaction mixture is cooled to 0° C., quenched with a slow addition of glacial acetic acid, and then water is added. The product is filtered and washed with water, acetone, methylene chloride, and acetone. The solid then obtained is dried in vacuo to give 1.20 g (60% yield) of title compound, a white solid.
[Compound]
Name
2-anilinonicotinic acid, methylester
Quantity
1.5 g
Type
reactant
Reaction Step One


[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One






Name
title compound
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([CH3:7])[CH:5]=[O:6].C(O[C:11](=[O:18])[CH2:12][N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)C.C1(C)[C:20](C)=[CH:21][CH:22]=[CH:23][CH:24]=1>>[OH:18][C:11]1[C:17]2[C:3](=[N:13][CH:14]=[CH:15][CH:16]=2)[N:4]([C:7]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:5](=[O:6])[C:12]=1[N:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
2-anilinonicotinic acid, methylester
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.69 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
1.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN1CCCC1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0.32 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
1.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN1CCCC1)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated to a temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ranging between 85-95 degrees Centigrade
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is slowly added over a period of 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated for 1 to 3 hours
|
|
Duration
|
2 (± 1) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition of the aliquots
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with a slow addition of glacial acetic acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, acetone, methylene chloride, and acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid then obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried in vacuo
|
Outcomes


Product
|
Name
|
title compound
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(N(C2=NC=CC=C12)C1=CC=CC=C1)=O)N1CCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
